molecular formula C13H19N3O3 B2839599 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide CAS No. 1705847-05-7

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide

Número de catálogo: B2839599
Número CAS: 1705847-05-7
Peso molecular: 265.313
Clave InChI: FSSPNKINGMBYFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Evolution of Pyrazole Chemistry

Pyrazole chemistry originated in the late 19th century with the pioneering work of German chemists Ludwig Knorr and Hans von Pechmann. In 1883, Knorr first synthesized pyrazole derivatives through the reaction of ethyl acetoacetate with phenylhydrazine, leading to the identification of 1-phenyl-3-methyl-5-pyrazolone. This discovery established pyrazole as a foundational heterocyclic system, defined by its five-membered ring containing two adjacent nitrogen atoms. Knorr’s nomenclature—derived from "pyrrole" with a nitrogen substitution—reflected its structural relationship to earlier heterocycles.

Von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane marked another milestone, demonstrating the versatility of pyrazole formation via cyclization reactions. Early studies focused on elucidating pyrazole’s physicochemical properties, such as its weak basicity (pK~a~ 2.49) and planar molecular geometry, as confirmed by X-ray crystallography. These efforts laid the groundwork for understanding pyrazole’s reactivity, including its capacity to undergo substitution and ring-expansion reactions.

The mid-20th century saw pyrazole derivatives transition into applied chemistry. In 1959, 1-pyrazolyl-alanine became the first naturally occurring pyrazole isolated from watermelon seeds, highlighting its biological relevance. By the 1980s, pyrazole-based pharmaceuticals like celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid) emerged, underscoring the scaffold’s utility in drug design. Concurrently, agrochemical applications expanded, with pyrazole fungicides such as fipronil and tebufenpyrad entering commercial use.

Development Timeline of Pyrazole Carboxamide Derivatives

The integration of carboxamide groups into pyrazole systems began in the early 20th century, driven by the need to enhance molecular stability and bioactivity. A pivotal advancement occurred in 1938, when Ruzicka et al. synthesized cholest-4-eno[3,2-c]pyrazole-5-carboxylic acid, the first steroidal pyrazole carboxamide. This work demonstrated the feasibility of fusing pyrazole rings with complex hydrocarbon frameworks, though progress remained slow until the 1960s.

The 1980s–2000s witnessed accelerated innovation in pyrazole carboxamide synthesis. Key developments included:

  • Knorr-Type Condensations : Utilizing 1,3-diketones and hydrazines to generate 3,5-disubstituted pyrazoles, as exemplified by the reaction of acetylacetone with hydrazine to form 3,5-dimethylpyrazole.
  • Pechmann-Derived Cyclizations : Leveraging α,β-unsaturated aldehydes and hydrazine, followed by dehydrogenation, to construct polysubstituted pyrazoles.
  • Multicomponent Reactions (MCRs) : Streamlining synthesis via one-pot protocols, such as the DMF-POCl~3~-mediated condensation of acetophenone phenylhydrazones.

Recent decades have emphasized functional diversification. For instance, pyrazole-5-carboxamides and pyrazole-4-carboxamides—differentiated by substituent positioning—have shown distinct bioactivity profiles. Compounds like tolfenpyrad (a pyrazole-5-carboxamide) exhibit potent insecticidal activity, whereas pyrazole-4-carboxamides such as 4b-11 demonstrate fungicidal efficacy. These advancements reflect the strategic use of carboxamide groups to modulate target selectivity, particularly in agrochemical contexts.

Significance of N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide in Heterocyclic Research

This compound epitomizes the fusion of pyrazole carboxamide chemistry with advanced heterocyclic motifs. Its structure incorporates two oxygen-containing rings: a tetrahydropyran (oxane) at the N-1 position and a tetrahydrofuran (oxolane) linked via a carboxamide group. This architecture confers several advantages:

  • Enhanced Solubility : The oxane and oxolane moieties improve hydrophilicity, addressing a common limitation of purely aromatic pyrazoles.
  • Stereochemical Complexity : The tetrahydropyran ring introduces chiral centers, enabling exploration of stereoselective interactions with biological targets.
  • Synthonic Versatility : The carboxamide bridge facilitates further derivatization, supporting modular synthesis of analogs for structure-activity relationship (SAR) studies.

In agrochemical research, this compound’s pyrazole core aligns with established pesticidal scaffolds like fipronil, while its carboxamide group mirrors functionalizations seen in SDH inhibitor fungicides. Molecular docking studies suggest that such derivatives may target respiratory chain complexes in pests, offering novel mechanisms to counteract pesticide resistance.

Pharmaceutically, the compound’s structural resemblance to pyrazole-based COX-2 inhibitors and cholinesterase modulators hints at potential applications in inflammation or neurodegenerative disease research. Its synthetic pathway—often involving metal-free, one-pot protocols—also aligns with green chemistry principles, enhancing its appeal for scalable production.

Propiedades

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-13(10-1-4-19-9-10)15-11-7-14-16(8-11)12-2-5-18-6-3-12/h7-8,10,12H,1-6,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSPNKINGMBYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran and tetrahydropyran rings, followed by the introduction of the pyrazole ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate ring formation and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.

Aplicaciones Científicas De Investigación

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mecanismo De Acción

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include pyrazole-based derivatives with substituted heterocycles and carboxamide groups. Below is a detailed comparison with key compounds from recent studies:

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Bioactivity (Tested Organisms) Reference Study
N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide Pyrazole + oxane + oxolane Oxan-4-yl (tetrahydropyran), oxolane-3-carboxamide Not explicitly reported (theoretical potential inferred from analogs) N/A
1,3,4-Thiadiazole derivatives Pyrazole + thiadiazole 4-Nitrophenyl, methylidene hydrazines Antimicrobial (E. coli, B. mycoides, C. albicans) Monatshefte für Chemie (2022)
2-[1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine derivatives Pyrazole + hydrazine 4-Nitrophenyl, methyl groups Moderate antimicrobial activity Monatshefte für Chemie (2022)

Key Differences and Implications

Heterocyclic Backbone :

  • The target compound replaces sulfur-containing thiadiazole rings (as in ) with oxygen-rich oxane and oxolane moieties. This substitution likely improves aqueous solubility and metabolic stability but may reduce electrophilic reactivity critical for antimicrobial action .

Substituent Effects: The 4-nitrophenyl group in thiadiazole derivatives () enhances electron-withdrawing effects, promoting interaction with microbial enzymes.

Bioactivity Profile :

  • Thiadiazole derivatives in showed potent activity against C. albicans (fungal pathogen) due to sulfur’s electrophilic properties. The target compound’s carboxamide group may mimic peptide bonds, suggesting possible protease or kinase inhibition—a hypothesis supported by studies on oxolane-containing kinase inhibitors (e.g., PI3K/mTOR inhibitors).

Synthetic Accessibility: The synthesis of thiadiazole derivatives in involves hydrazonoyl chloride intermediates, whereas the target compound likely requires coupling of preformed oxane-pyrazole and oxolane-carboxamide units, increasing synthetic complexity but enabling modular diversification.

Research Findings and Gaps

  • Antimicrobial Potential: While the thiadiazole analogs in demonstrate measurable antimicrobial efficacy, the target compound’s activity remains untested. Its oxygen-rich structure may favor eukaryotic cell targets (e.g., human kinases) over prokaryotic systems.
  • Toxicity Considerations : The absence of nitro groups (common in ’s analogs) may lower cytotoxicity risks, as nitroarenes are often associated with mutagenicity.

Actividad Biológica

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide, a synthetic organic compound, has attracted attention due to its unique structural properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, an oxolane ring, and an oxan-4-yl substituent. Its molecular formula is C13H19N3O3C_{13}H_{19}N_{3}O_{3} with a molecular weight of 279.34 g/mol. The compound's structural complexity allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrazole ring plays a crucial role in modulating various biological processes through the following mechanisms:

  • Inhibition of Protein Aggregation : Research indicates that compounds containing pyrazole rings can disrupt protein aggregation, which is linked to several neurodegenerative diseases. The binding of this compound to oligomeric structures may stabilize or destabilize these aggregates, potentially mitigating disease progression .
  • Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may exhibit comparable effects .

Biological Activity Summary

Activity Type Description Reference
Antiprion Activity Disrupts oligomer formation associated with prion diseases.
Anti-inflammatory Inhibits TNF-α and IL-6, reducing inflammation in various models.
Antimicrobial Exhibits activity against bacterial strains and fungi.

Case Studies

  • Inhibition of Protein Aggregation : A study focused on pyrazole derivatives highlighted their capacity to modulate protein aggregation in vitro. The findings suggested that the unique structure of this compound enhances its binding affinity to amyloidogenic proteins, thereby reducing aggregation rates .
  • Anti-inflammatory Effects : In a model of carrageenan-induced edema in mice, similar compounds demonstrated significant reductions in swelling and pain, indicating potential therapeutic applications for inflammatory diseases .

Research Findings

Recent studies have explored the structure–activity relationships (SAR) of pyrazole derivatives, emphasizing that modifications to the pyrazole or oxolane moieties can significantly impact biological efficacy:

Modification Effect on Activity Reference
Substituent Variation Altering substituents on the pyrazole ring enhances anti-inflammatory potency.
Ring Modifications Changes in ring structures can affect binding interactions with target proteins.

Q & A

Basic: What are the key synthetic challenges and optimization strategies for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxolane-3-carboxamide?

Answer:
Synthesis involves multi-step reactions, including cyclization of the pyrazole ring and coupling of the oxane (tetrahydropyran) moiety. Key challenges include:

  • Regioselectivity : Ensuring proper substitution on the pyrazole ring (C-4 position) .
  • Coupling Efficiency : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link oxolane-3-carboxamide to the pyrazole core .
  • Purification : Chromatographic techniques (e.g., flash column chromatography) are critical due to polar by-products .
    Optimization strategies:
  • Reaction Conditions : Temperature control (60–80°C) and anhydrous solvents (e.g., DMF) improve yields .
  • Catalysts : Lewis acids like ZnCl₂ can enhance cyclization efficiency .

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole C-4 linkage and oxane C-1 attachment) .
  • X-ray Crystallography : Resolves stereochemistry, particularly the chair conformation of the oxane ring and planarity of the pyrazole .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 293.2) .

Advanced: How can researchers identify and validate biological targets for this compound?

Answer:

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to kinases or GPCRs, leveraging the pyrazole’s π-π stacking and oxane’s hydrogen-bonding motifs .
  • Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterases, given structural analogs show anti-inflammatory activity .
  • SPR Biosensing : Quantify binding kinetics (e.g., KD values) for putative targets like adenosine receptors .

Advanced: How should contradictory data in solubility or bioactivity be resolved?

Answer:
Contradictions often arise from:

  • Solubility Variability : Use orthogonal methods (e.g., shake-flask vs. HPLC-logP) and adjust solvent systems (e.g., DMSO:PBS ratios) .
  • Bioactivity Discrepancies : Validate assays with positive controls (e.g., celecoxib for COX-2) and replicate under standardized conditions (pH 7.4, 37°C) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .

Advanced: What computational approaches are optimal for studying its mechanism of action?

Answer:

  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize targets (e.g., kinase ATP-binding pockets) .
  • QSAR Studies : Correlate substituent effects (e.g., oxane vs. tetrahydropyran) with bioactivity using descriptors like ClogP and polar surface area .

Advanced: How can in vitro-in vivo efficacy discrepancies be addressed?

Answer:

  • Metabolic Stability : Use liver microsome assays to identify CYP450-mediated degradation (e.g., CYP3A4) .
  • Formulation Optimization : Encapsulate in PEGylated liposomes to enhance bioavailability .
  • PK/PD Modeling : Integrate parameters like t½ and Cmax from rodent studies to refine dosing regimens .

Advanced: What strategies improve pharmacokinetic profiling of this compound?

Answer:

  • ADME Studies :
    • Absorption : Caco-2 cell permeability assays (Papp > 1 × 10⁻⁶ cm/s) .
    • Distribution : Plasma protein binding (equilibrium dialysis; >90% bound) .
    • Excretion : Renal clearance studies in Sprague-Dawley rats .
  • Metabolite ID : LC-HRMS to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.